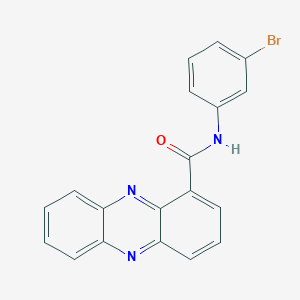

N-(3-bromophenyl)phenazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-bromophenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazine derivatives are nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, and antifungal activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)phenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with 3-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological approaches using engineered bacterial strains. For instance, Pseudomonas chlororaphis HT66 has been genetically modified to enhance the biosynthesis of phenazine-1-carboxamide, which can then be further derivatized to produce this compound . This method offers advantages such as higher yields and environmentally friendly conditions compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Key Reactions :

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with amines replaces the bromine atom. For example, using Pd(OAc)₂, RuPhos, and Cs₂CO₃ in toluene at 110°C introduces amino groups ( ).

-

Suzuki Coupling : Reacts with boronic acids under Pd catalysis to form biaryl derivatives.

Reaction Table :

Reduction Reactions

Selective reduction of functional groups modifies the compound’s properties.

Examples :

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces nitro intermediates during synthesis ( , ).

-

Phenazine Core Reduction : Limited due to aromatic stability, but LiAlH₄ may partially reduce the ring under harsh conditions.

Data :

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 3-Nitro-2-(3-bromophenylamino)benzoic acid | NaBH₄, HCl, reflux | 3-Amino-2-(3-bromophenylamino)benzoic acid | 48 |

Oxidation Reactions

The phenazine core resists oxidation, but side-chain modifications are feasible.

Observations :

-

Amide Oxidation : Rare under standard conditions.

-

Aromatic Ring Oxidation : Strong oxidants (e.g., KMnO₄) may degrade the structure, forming carboxylic acid derivatives ().

Functionalization via Electrophilic Aromatic Substitution

The phenazine ring’s electron-deficient nature directs electrophiles to specific positions.

Halogenation :

-

Bromination or chlorination occurs at the 4- or 9-positions of the phenazine core using Br₂/FeCl₃ or Cl₂/AlCl₃ ( , ).

Example :

| Reaction | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, DCM, 0°C | N-(3-Bromophenyl)-4-bromophenazine-1-carboxamide | 55 |

Wissenschaftliche Forschungsanwendungen

While the search results do not specifically focus on the applications of "N-(3-bromophenyl)phenazine-1-carboxamide," they do provide information on phenazine-1-carboxylic acid (PCA) derivatives, including related compounds and their applications. Given that "this compound" is a derivative of PCA, understanding the uses of PCA and its analogs can provide relevant insights.

Phenazine-1-Carboxylic Acid (PCA) and its Derivatives: Biological Activities and Applications

PCA and its derivatives have demonstrated a diverse array of biological activities, making them promising structures for various applications .

Antibacterial Activity: N-aryl and N-heteryl amide analogs of PCA have shown potent antibacterial activity against Mycobacterium tuberculosis and drug-resistant strains, with minimum inhibitory concentrations ranging between 0.19 μg/mL and 0.79 μg/mL . PCA derived from Pseudomonas aeruginosa can induce the expression of the Tet38 efflux pump in Staphylococcus aureus, leading to tetracycline and phenazine resistance .

Antifungal Activity: Amide analogs of PCA have exhibited low nanomolar potency as antifungal agents against the crop fungus Rhizoctonia solani . Specifically, phenazine-1-carboxamide (PCN) has shown antagonistic activity against various plant pathogenic fungi such as Fusarium oxysporum, Fusarium graminearum, and Rhizoctonia solani .

Anti-tumor applications: PCA dimers have undergone clinical trials for the treatment of solid tumors .

Mode of Action and Resistance Mechanisms

PCA's ability to intercalate DNA effectively has contributed to its advancement in clinical trials for solid tumors . In Staphylococcus aureus, PCA induces the Tet38 efflux pump, providing resistance against tetracycline . The effects of PCA on tet38 production are mediated through TetR21 expression .

Synthesis and Functionalization

A synthetic approach has been developed for the rapid preparation of PCA derivatives, allowing for the creation of diverse collections of PCA-derived compounds for biological screening . Functionalization of PCA scaffolds can be achieved through amide formation or a Curtius rearrangement, transforming PCA compounds into novel 1-aminophenazine small molecules .

PCA-Induced Tetracycline Resistance in Staphylococcus aureus

- PCA produced by Pseudomonas aeruginosa can induce tetracycline resistance in Staphylococcus aureus by triggering the expression of the Tet38 efflux pump .

- Direct exposure of S. aureus to PCA leads to an increase in tet38 transcripts .

- Pre-exposure of S. aureus to PCA before the addition of tetracycline improves bacterial viability .

Antifungal Mechanism of NNPCN

NNPCN's mechanism against R. solani may involve disruption of the cell wall structure, damage to the cell membrane, and interference with antioxidant activity and metabolism .

Wirkmechanismus

The mechanism of action of N-(3-bromophenyl)phenazine-1-carboxamide involves its interaction with cellular targets, leading to various biological effects. The compound is known to inhibit the growth of fungal pathogens by disrupting their cell membranes and interfering with essential metabolic processes . It also exhibits antitumor activity by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways .

Vergleich Mit ähnlichen Verbindungen

N-(3-bromophenyl)phenazine-1-carboxamide can be compared with other phenazine derivatives such as:

Phenazine-1-carboxylic acid: Known for its antimicrobial properties, particularly against bacterial pathogens.

Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with broad-spectrum antimicrobial activity.

Clofazimine: An antileprosy drug with potent antimicrobial and anti-inflammatory properties.

This compound stands out due to its unique bromine substitution, which enhances its biological activity and broadens its range of applications .

Biologische Aktivität

N-(3-bromophenyl)phenazine-1-carboxamide is a notable phenazine derivative recognized for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Phenazines

Phenazines are nitrogen-containing heterocyclic compounds produced by various microorganisms. They exhibit a broad spectrum of biological properties that make them significant in both natural and synthetic contexts. This compound, specifically, has emerged as a compound of interest due to its promising applications in medicine and agriculture.

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. This activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

2. Antifungal Activity

The compound exhibits potent antifungal effects against several plant pathogenic fungi such as Fusarium oxysporum and Rhizoctonia solani. Studies have shown that it can inhibit fungal growth by damaging cell wall structures and affecting metabolic pathways .

3. Antitumor Properties

This compound has also been investigated for its antitumor potential. It has shown cytotoxic effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer). The compound induces apoptosis in cancer cells through the mitochondrial intrinsic pathway, which involves the activation of caspase-3 and downregulation of the anti-apoptotic protein Bcl-2 .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound disrupts the integrity of microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Gene Expression Modulation : The compound influences the expression of genes involved in resistance mechanisms in bacteria, enhancing their survival under stress conditions .

Case Studies

- Antimicrobial Efficacy Against S. aureus A study highlighted that exposure to this compound resulted in a significant reduction in S. aureus viability when combined with tetracycline. The compound induced the expression of efflux pumps that conferred resistance to antibiotics .

- Fungal Inhibition Studies In vitro experiments demonstrated that this compound effectively inhibited the growth of Rhizoctonia solani, with morphological changes observed under microscopy indicating cell wall damage .

Data Table: Biological Activities Summary

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKXBZVCGVRHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.